Physicochemical properties of 2',4'-Dimethoxyacetoacetanilide
Physicochemical properties of 2',4'-Dimethoxyacetoacetanilide
An In-Depth Technical Guide to the Physicochemical Characterization of 2',4'-Dimethoxyacetoacetanilide
Abstract
2',4'-Dimethoxyacetoacetanilide (CAS No. 16715-79-0) is an organic compound belonging to the acetoacetanilide class.[1] Compounds within this family are notable for their roles as crucial intermediates in the synthesis of organic pigments and as versatile building blocks in the development of pharmaceutical agents.[2][3] Given its structural features, including the reactive acetoacetyl moiety and the substituted aromatic ring, 2',4'-dimethoxyacetoacetanilide holds significant potential for applications in materials science and medicinal chemistry. This technical guide provides a comprehensive framework for the full physicochemical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only standard analytical protocols but also the scientific rationale behind these experimental choices. By outlining the methodologies for determining its fundamental properties, this document serves as a foundational resource for enabling its effective use in research and development.
Molecular Identity and Structure
The initial step in characterizing any chemical entity is to establish its precise molecular identity. 2',4'-Dimethoxyacetoacetanilide is systematically named N-(2,4-dimethoxyphenyl)-3-oxobutanamide. Its core structure consists of an acetoacetic acid amide linked to a 2,4-dimethoxyaniline moiety. This combination of a β-ketoamide system and an electron-rich aromatic ring dictates its chemical reactivity and physical properties.
Table 1: Chemical Identifiers for 2',4'-Dimethoxyacetoacetanilide
| Identifier | Value | Source |
| CAS Number | 16715-79-0 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.26 g/mol | [1] |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-3-oxobutanamide | [1] |
| Synonyms | 2,4-Dimethoxyacetoacetanilide | [1] |
Core Physicochemical Properties: A Framework for Analysis
A thorough understanding of a compound's physicochemical properties is paramount for its application, from predicting its behavior in a reaction vessel to its formulation into a final product. As detailed experimental data for 2',4'-dimethoxyacetoacetanilide is not broadly published, this section provides robust, validated protocols for determining these essential characteristics.
Physical State and Melting Point
The melting point is a critical indicator of a crystalline solid's purity. A sharp, narrow melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities. Based on analogous structures like 2',4'-dimethylacetoacetanilide (m.p. 88-91°C) and 2',5'-dimethoxyacetoacetanilide (m.p. 67-68°C), 2',4'-dimethoxyacetoacetanilide is expected to be a white to off-white crystalline solid at room temperature.[4][5]
Experimental Protocol: Melting Point Determination
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Sample Preparation: Finely powder a small amount of the dried sample.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
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Measurement: Heat the sample at a rapid rate (e.g., 10-15°C/min) to determine an approximate melting range.
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Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 15°C below the approximate melting point, then reduce the heating rate to 1-2°C/min.
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Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
Solubility Profile
Solubility is a determining factor for a compound's utility in synthesis (choice of solvent), purification (crystallization), and pharmaceutical formulation (bioavailability). A comprehensive solubility profile across a range of solvents with varying polarities provides critical insight into its intermolecular forces.
Experimental Protocol: Isothermal Solubility Determination
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System Preparation: Add an excess amount of 2',4'-dimethoxyacetoacetanilide to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.
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Sample Collection: Allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette fitted with a filter (e.g., a 0.45 µm syringe filter) to prevent the transfer of solid particles.
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Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[6]
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Calculation: Calculate the solubility in units of mg/mL or mol/L.
Table 2: Solubility Profile Template for 2',4'-Dimethoxyacetoacetanilide
| Solvent | Relative Polarity[7] | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Hexane | 0.009 | 25 | To be determined | To be determined |
| Toluene | 0.099 | 25 | To be determined | To be determined |
| Dichloromethane | 0.309 | 25 | To be determined | To be determined |
| Acetone | 0.355 | 25 | To be determined | To be determined |
| Ethanol | 0.654 | 25 | To be determined | To be determined |
| Methanol | 0.762 | 25 | To be determined | To be determined |
| Water | 1.000 | 25 | To be determined | To be determined |
Acid-Base Properties (pKa)
The acetoacetyl group of 2',4'-dimethoxyacetoacetanilide can undergo keto-enol tautomerization, and the methylene protons (α-protons) flanked by two carbonyl groups are acidic. The pKa value quantifies this acidity and is crucial for predicting the compound's ionization state at different pH levels, which directly impacts its solubility, reactivity, and biological interactions. Predicted pKa values for similar structures are around 11.[4][8]
Experimental Protocol: pKa Determination by Potentiometric Titration
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Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., methanol/water) to create a solution of known concentration.
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Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25°C) and use a calibrated pH electrode to monitor the pH.
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Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH value after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques provide an unambiguous fingerprint of a molecule, confirming its structure and assessing its purity.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2',4'-dimethoxyacetoacetanilide is expected to show characteristic absorption bands corresponding to its key structural features.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretch | 3300 - 3250 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C=O (Amide I) | Stretch | 1680 - 1650 |
| C=O (Ketone) | Stretch | 1725 - 1705 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| C-O (Ether) | Stretch | 1250 - 1050 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms, respectively, serving as the gold standard for structural elucidation.
Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Multiplicity | Integration | Approx. Chemical Shift (δ, ppm) |
| -COCH₃ | Singlet | 3H | 2.1 - 2.3 |
| -COCH₂CO- | Singlet | 2H | 3.5 - 3.7 |
| -OCH₃ (x2) | Singlet | 6H | 3.8 - 4.0 |
| Aromatic-H | Multiplet | 3H | 6.5 - 7.5 |
| N-H | Broad Singlet | 1H | 8.0 - 9.0 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for determining the purity of a compound and for quantitative analysis.[9] A reversed-phase method is typically suitable for molecules of this polarity. The choice of a C18 column is based on its versatility for separating moderately polar organic compounds. A mobile phase of acetonitrile and water allows for the modulation of polarity to achieve optimal separation.[6]
dot
Caption: HPLC workflow for purity analysis.
Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water (0.1% Formic Acid)
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid)
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or at the determined λmax.
-
Injection Volume: 10 µL
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10]
-
Handling: Use with adequate ventilation to minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[10][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][11]
-
First Aid:
Conclusion
2',4'-Dimethoxyacetoacetanilide is a compound with significant potential stemming from its versatile chemical structure. This guide establishes a comprehensive methodological framework for its complete physicochemical characterization. The determination of its melting point, solubility, pKa, and spectroscopic fingerprints is essential for ensuring its quality, predicting its behavior, and enabling its successful application in synthetic chemistry, materials science, and drug development. The protocols and rationale presented herein provide the necessary foundation for researchers to confidently and rigorously evaluate this promising molecule.
References
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Cole-Parmer. (2005). Material Safety Data Sheet - 2',4'-Dimethylacetoacetanilide. Retrieved from [Link]
-
Farmalabor Materie Prime. (2015). SAFETY DATA SHEET. Retrieved from [Link]
- Pavlović, D. D., et al. (2013). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Agricultural Sciences, 58(2), 133-142.
- Al-Zaydi, K. M. (2014). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules, 19(8), 12594-12610.
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PureSynth. (n.d.). 24-Dimethoxyacetoacetanilide 95.0%. Retrieved from [Link]
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LibreTexts Chemistry. (2021). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
- Deswati, I., et al. (2020). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
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